molecular formula C15H10BrN3O2 B5663925 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B5663925
M. Wt: 344.16 g/mol
InChI Key: QMJCPCHIFAGTDJ-UHFFFAOYSA-N
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Description

3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It achieves this by targeting various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, this compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide are mainly related to its anticancer and antimicrobial properties. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, this compound has also been found to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments include its high potency and selectivity against cancer cells and microorganisms. However, its limitations include its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the study of 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. These include the development of new analogs with improved solubility and reduced toxicity, the investigation of its potential use in combination with other anticancer and antimicrobial agents, and the evaluation of its potential use in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a promising compound with significant potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction of 2-oxo-1,2-dihydro-3H-indole-3-carbohydrazide with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

3-bromo-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-10-5-3-4-9(8-10)14(20)19-18-13-11-6-1-2-7-12(11)17-15(13)21/h1-8,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJCPCHIFAGTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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